

Therapeutic Potential of EC5026: A Technical Whitepaper

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Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EC5026 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By preventing the degradation of endogenous anti-inflammatory and analgesic epoxy fatty acids (EpFAs), EC5026 represents a novel, non-opioid therapeutic strategy for the management of chronic pain, particularly neuropathic and inflammatory pain.[1][4] Preclinical studies have demonstrated significant efficacy in rodent models of neuropathic pain, and Phase 1 clinical trials in healthy volunteers have established a favorable safety and pharmacokinetic profile, supporting its advancement into patient populations. This document provides a comprehensive technical overview of EC5026, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

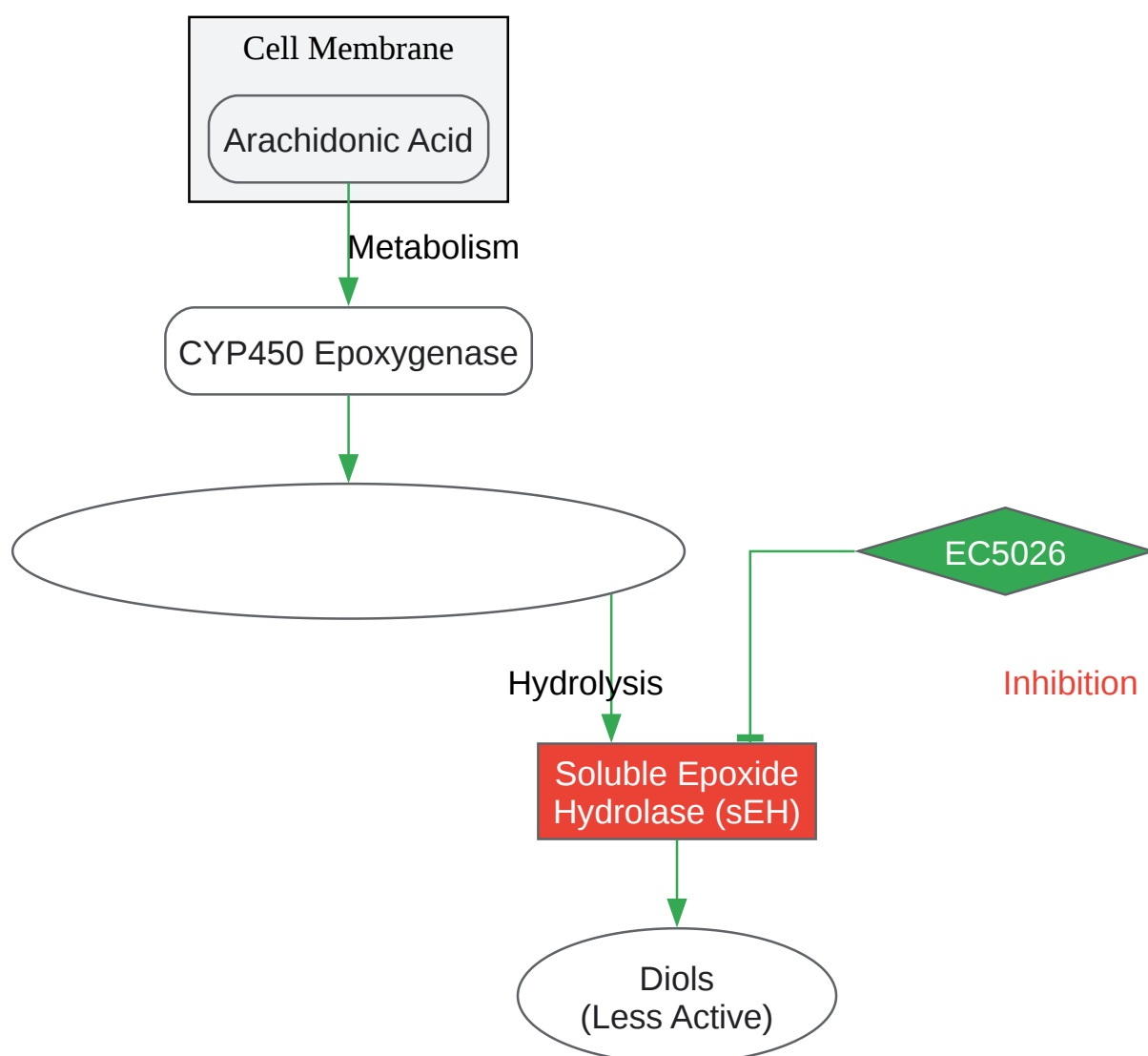
Introduction

Chronic pain is a significant global health issue, and there is a pressing need for novel analgesics that are effective and devoid of the adverse effects and addiction potential associated with opioids. EC5026 is a promising therapeutic candidate that targets the sEH enzyme, a key regulator of lipid signaling pathways involved in inflammation and pain. Inhibition of sEH by EC5026 leads to the stabilization and accumulation of EpFAs, which have demonstrated potent analgesic and anti-inflammatory effects. This whitepaper will delve into

the technical details of EC5026, providing a resource for researchers and drug developers interested in this innovative therapeutic approach.

Mechanism of Action

EC5026 is a potent inhibitor of soluble epoxide hydrolase, acting at picomolar concentrations. The primary mechanism of action of EC5026 is the inhibition of the sEH enzyme, which is responsible for the hydrolysis of endogenous EpFAs into their less active diol metabolites. By inhibiting sEH, EC5026 effectively increases the bioavailability of EpFAs, thereby potentiating their natural analgesic and anti-inflammatory effects.



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Figure 1: Mechanism of Action of EC5026.

Quantitative Data

In Vitro Potency

EC5026 is a highly potent inhibitor of human soluble epoxide hydrolase.

Parameter	Value	Species
IC50	< 0.05 nM	Human

Table 1: In Vitro Potency of EC5026 against soluble epoxide hydrolase.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated good oral bioavailability.

Species	Bioavailability (%)
Rat	96
Dog	~60-75

Table 2: Oral Bioavailability of EC5026 in Preclinical Models.

Phase 1a Clinical Pharmacokinetics (Single Ascending Dose)

A Phase 1a single-ascending dose (SAD) study was conducted in healthy volunteers with oral doses ranging from 0.5 to 24 mg.

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)	T1/2 (hr)
0.5 mg	N/A	N/A	N/A	N/A
2 mg	N/A	N/A	N/A	N/A
8 mg	Data not available	Data not available	Data not available	41.8 - 59.1
24 mg	Data not available	Data not available	Data not available	41.8 - 59.1

Table 3: Summary of Pharmacokinetic Parameters of EC5026 in the Phase 1a SAD Study. A linear, near-dose-proportional increase in exposure was observed. Plasma exposure was below or near the lower limit of quantification after 0.5–2 mg doses.

Phase 1a Food-Effect Study

The effect of food on the pharmacokinetics of an 8 mg oral dose of EC5026 was evaluated in healthy volunteers.

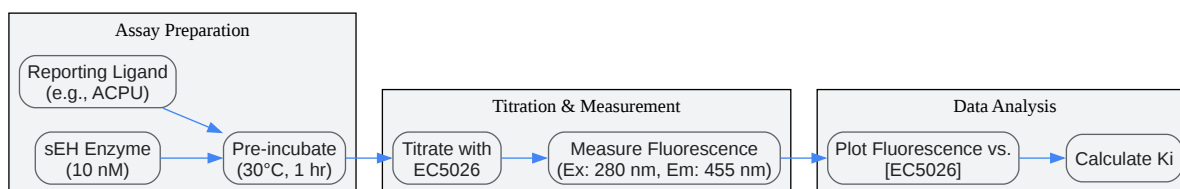
Parameter	Fed State	Fasted State	% Change
Cmax	Increased	Baseline	+66%
AUC0-48	Increased	Baseline	+53%
T1/2	~59.5 hr	~66.9 hr	Minimal

Table 4: Effect of Food on the Pharmacokinetics of EC5026.

Experimental Protocols

sEH Inhibition Assay (General Protocol)

A Förster resonance energy transfer (FRET)-based competitive displacement assay is a common method to determine the in vitro potency of sEH inhibitors.



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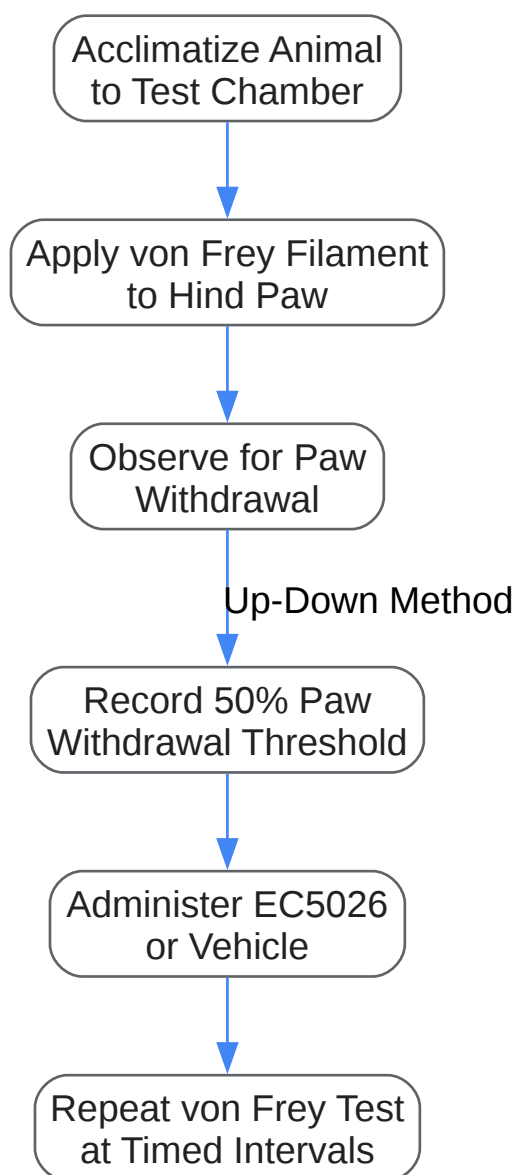
Figure 2: FRET-based sEH Inhibition Assay Workflow.

Methodology:

- **Enzyme-Ligand Complex Formation:** Recombinant human sEH is pre-incubated with a fluorescent reporting ligand.
- **Competitive Displacement:** The enzyme-ligand complex is then titrated with varying concentrations of the test inhibitor (EC5026).
- **Fluorescence Measurement:** The displacement of the reporting ligand by the inhibitor results in a change in FRET signal, which is measured using a fluorometer.
- **Data Analysis:** The inhibition constant (K_i) is calculated by plotting the relative fluorescence intensity against the inhibitor concentration.

Neuropathic Pain Model (General Protocol)

The von Frey test is a widely used method to assess mechanical allodynia in rodent models of neuropathic pain.



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Figure 3: von Frey Test Experimental Workflow.

Methodology:

- **Animal Model:** A neuropathic pain model is induced in rodents, for example, through chronic constriction injury (CCI) of the sciatic nerve.
- **Acclimatization:** Animals are acclimated to the testing environment, which typically consists of a mesh floor enclosure.

- **Stimulation:** Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.
- **Response Assessment:** The paw withdrawal threshold is determined using a method such as the "up-down" method, which calculates the 50% withdrawal threshold.
- **Drug Administration:** EC5026 or vehicle is administered to the animals.
- **Post-Dose Assessment:** The von Frey test is repeated at various time points after drug administration to evaluate the analgesic effect.

Clinical Development

EC5026 has successfully completed Phase 1a single ascending dose and food-effect studies in healthy volunteers. A Phase 1b multiple ascending dose study has also been completed. A clinical trial is planned to evaluate the safety and efficacy of EC5026 in patients with neuropathic pain due to spinal cord injury (NCT06438471).

Conclusion

EC5026 is a promising, first-in-class sEH inhibitor with a novel mechanism of action for the treatment of chronic pain. Its high potency, favorable preclinical efficacy, and encouraging Phase 1 safety and pharmacokinetic data warrant further clinical investigation. As a non-opioid analgesic, EC5026 has the potential to address a significant unmet medical need and provide a safer and more effective treatment option for patients suffering from debilitating pain conditions.

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